molecular formula C4H7Br2NO2 B14519516 2,3-Dibromo-1-nitrobutane CAS No. 62545-04-4

2,3-Dibromo-1-nitrobutane

Cat. No.: B14519516
CAS No.: 62545-04-4
M. Wt: 260.91 g/mol
InChI Key: VCGXIHSGODTBDU-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-nitrobutane is an organic compound with the molecular formula C4H7Br2NO2 It is a derivative of butane, where two bromine atoms are attached to the second and third carbon atoms, and a nitro group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-1-nitrobutane can be synthesized through a multi-step process. One common method involves the bromination of 1-nitrobutane. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1-nitrobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-1-nitrobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1-nitrobutane involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems .

Properties

CAS No.

62545-04-4

Molecular Formula

C4H7Br2NO2

Molecular Weight

260.91 g/mol

IUPAC Name

2,3-dibromo-1-nitrobutane

InChI

InChI=1S/C4H7Br2NO2/c1-3(5)4(6)2-7(8)9/h3-4H,2H2,1H3

InChI Key

VCGXIHSGODTBDU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C[N+](=O)[O-])Br)Br

Origin of Product

United States

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